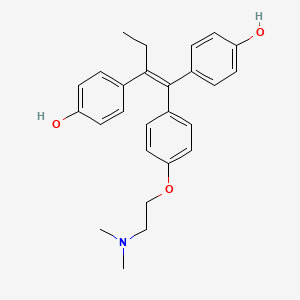
4-Amino-6-fluoro-2-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-fluoro-2-phenylquinoline is a fluorinated quinoline derivative with the molecular formula C15H11FN2. This compound is part of a broader class of quinoline derivatives known for their diverse biological activities and applications in medicinal chemistry . The incorporation of fluorine into the quinoline structure enhances its biological activity and provides unique properties that make it valuable in various scientific fields .
Vorbereitungsmethoden
The synthesis of 4-Amino-6-fluoro-2-phenylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common synthetic route includes the reaction of 4-fluoroaniline with benzaldehyde and pyruvic acid in the presence of ethanol, followed by cyclization to form the quinoline core . Industrial production methods often utilize microwave irradiation to achieve higher yields and shorter reaction times .
Analyse Chemischer Reaktionen
4-Amino-6-fluoro-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different substituted derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom, are common.
Cross-Coupling Reactions: These reactions involve palladium-catalyzed coupling with aryl halides to form new carbon-carbon bonds.
The major products formed from these reactions include various substituted quinoline derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
4-Amino-6-fluoro-2-phenylquinoline has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoline derivatives.
Wirkmechanismus
The mechanism of action of 4-Amino-6-fluoro-2-phenylquinoline involves its interaction with specific molecular targets and pathways. As a topoisomerase II inhibitor, it interferes with the enzyme’s ability to manage DNA topology during replication and transcription, leading to DNA damage and apoptosis in cancer cells . This compound also exhibits enzyme inhibition properties, contributing to its antibacterial and antiviral activities .
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-fluoro-2-phenylquinoline can be compared with other fluorinated quinoline derivatives, such as:
6-Fluoro-2-phenylquinoline: Lacks the amino group, resulting in different biological activities.
4-Amino-2-phenylquinoline: Lacks the fluorine atom, which may reduce its biological activity.
6,8-Difluoro-4-methyl-2-phenylquinoline: Contains additional fluorine atoms, potentially enhancing its biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Eigenschaften
CAS-Nummer |
1189107-26-3 |
|---|---|
Molekularformel |
C15H11FN2 |
Molekulargewicht |
238.26 g/mol |
IUPAC-Name |
6-fluoro-2-phenylquinolin-4-amine |
InChI |
InChI=1S/C15H11FN2/c16-11-6-7-14-12(8-11)13(17)9-15(18-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) |
InChI-Schlüssel |
DNGXHCNRLJCABG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


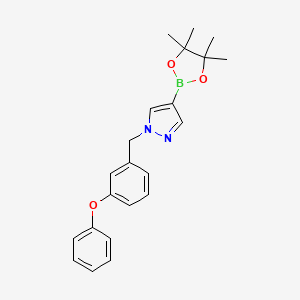

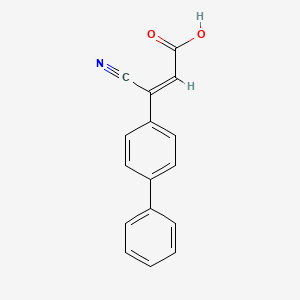


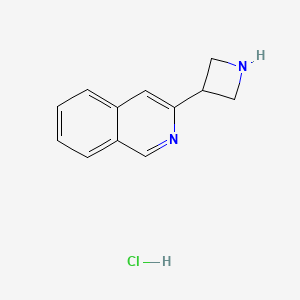
![4-[4-(tert-Butyl)phenyl]oxazolidine-2,5-dione](/img/structure/B15338785.png)
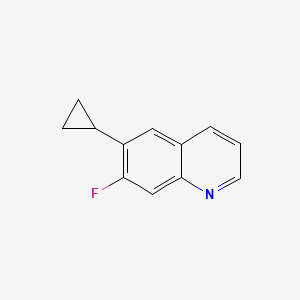
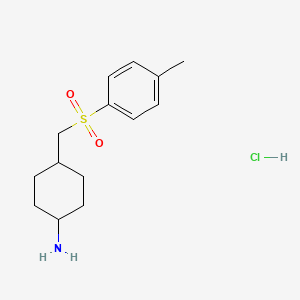

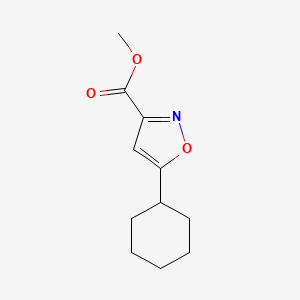
![8-Bromo-1-ethyl-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B15338824.png)
![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B15338831.png)
